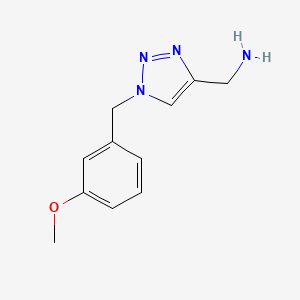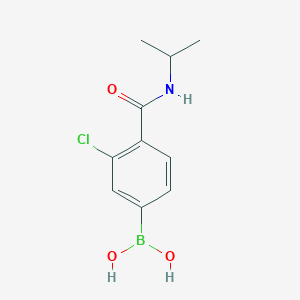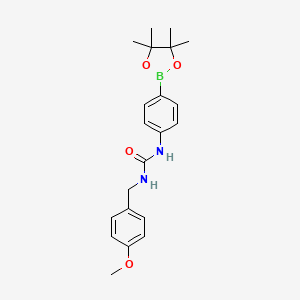![molecular formula C7H4ClIN2 B1465055 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine CAS No. 1190314-63-6](/img/structure/B1465055.png)
7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine
Vue d'ensemble
Description
7-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine is a chemical compound with the empirical formula C6H3ClIN3 . It is a solid substance and is part of a class of compounds known as halogenated heterocycles .
Molecular Structure Analysis
The molecular structure of 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine includes a pyrrole moiety fused to a pyridine nucleus . The compound has a molecular weight of 279.47 .Chemical Reactions Analysis
While specific chemical reactions involving 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine are not detailed in the literature, related compounds have shown potent activities against various biological targets. For instance, 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated potent activities against FGFR1, 2, and 3 .Applications De Recherche Scientifique
Synthesis of Azaindoles and Their Derivatives
7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine is a versatile building block in the synthesis of various azaindole derivatives. These derivatives are synthesized through nucleophilic displacement reactions, which are essential for the development of compounds directed toward agrochemicals and functional materials. For instance, Figueroa‐Pérez et al. (2006) illustrated the synthesis of 4-substituted 7-azaindole derivatives using related pyrrolopyridine compounds as building blocks (Figueroa‐Pérez et al., 2006).
Functionalization of Pyrrolopyridine
The functionalization of 1H-pyrrolo[2,3-b]pyridine, a structure closely related to 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine, has been studied extensively. Minakata et al. (1992) reported the introduction of various amino groups and the conversion to podant-type compounds, showcasing the compound's versatility in creating multidentate agents and polyacetylenes with potential applications in fungicidal activity (Minakata et al., 1992).
Synthesis and Reactivity Studies
Reactivity studies of compounds similar to 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine have been conducted to explore their potential in various chemical transformations. For example, Desarbre and Mérour (1996) demonstrated a palladium heteroannulation process for synthesizing substituted pyrrolo[2,3-b]pyridin-3-ones, highlighting the reactivity of such compounds in complex chemical processes (Desarbre & Mérour, 1996).
Molecular Structure Analysis
The molecular structure and electronic properties of similar pyrrolopyridine compounds have been analyzed, providing insights into their bonding and interactions. Hazra et al. (2012) conducted a study on 4-chloro-1H-pyrrolo[2,3-b]pyridine, analyzing its charge density distribution and bonding topology, which is crucial for understanding the electronic structure and stability of such compounds (Hazra et al., 2012).
Synthesis of Heterocycle-Based Molecules
Studies on the synthesis and characterization of heterocycle-based molecules similar to 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine have been conducted. Murthy et al. (2017) synthesized 4-chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, demonstrating the potential of such compounds in non-linear optics and as a lead compound for anti-cancerous drugs (Murthy et al., 2017).
Propriétés
IUPAC Name |
7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-7-6-4(1-2-10-7)5(9)3-11-6/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEDVTPVGSCZIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=CN2)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501271043 | |
| Record name | 7-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501271043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine | |
CAS RN |
1190314-63-6 | |
| Record name | 7-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190314-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501271043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464974.png)
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B1464975.png)
![[1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464977.png)
![[1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464979.png)
![[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464980.png)
![[1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464981.png)
![{1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1464983.png)

![Methyl 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrate](/img/structure/B1464988.png)



